Motilin (26-47), human, porcine

Description

Properties

IUPAC Name |

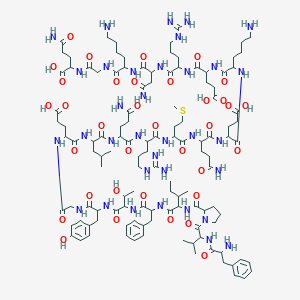

5-amino-2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C120H188N34O35S/c1-9-64(6)97(152-114(184)86-31-22-53-154(86)117(187)96(63(4)5)151-99(169)70(123)56-66-23-12-10-13-24-66)115(185)150-84(57-67-25-14-11-15-26-67)113(183)153-98(65(7)155)116(186)149-83(58-68-32-34-69(156)35-33-68)101(171)135-60-91(161)136-75(39-45-93(163)164)105(175)147-82(55-62(2)3)111(181)145-77(37-43-88(125)158)106(176)140-73(29-20-51-132-119(128)129)103(173)146-80(48-54-190-8)110(180)142-76(36-42-87(124)157)107(177)144-79(41-47-95(167)168)108(178)139-72(28-17-19-50-122)102(172)143-78(40-46-94(165)166)109(179)141-74(30-21-52-133-120(130)131)104(174)148-85(59-90(127)160)112(182)138-71(27-16-18-49-121)100(170)134-61-92(162)137-81(118(188)189)38-44-89(126)159/h10-15,23-26,32-35,62-65,70-86,96-98,155-156H,9,16-22,27-31,36-61,121-123H2,1-8H3,(H2,124,157)(H2,125,158)(H2,126,159)(H2,127,160)(H,134,170)(H,135,171)(H,136,161)(H,137,162)(H,138,182)(H,139,178)(H,140,176)(H,141,179)(H,142,180)(H,143,172)(H,144,177)(H,145,181)(H,146,173)(H,147,175)(H,148,174)(H,149,186)(H,150,185)(H,151,169)(H,152,184)(H,153,183)(H,163,164)(H,165,166)(H,167,168)(H,188,189)(H4,128,129,132)(H4,130,131,133) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRVABPNVHYXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C120H188N34O35S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2699.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52906-92-0 | |

| Record name | Motilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052906920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Mechanism of Action of Motilin (26-47): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Motilin is a 22-amino acid peptide hormone primarily synthesized and secreted by endocrine M cells in the mucosa of the upper small intestine, particularly the duodenum and jejunum. It plays a crucial role in regulating gastrointestinal (GI) motility, specifically in initiating the migrating motor complex (MMC), a series of powerful contractions that sweep the stomach and small intestine clear of residual food and debris during the fasting state. The active form of this peptide, derived from the precursor promotilin, is often referred to as Motilin (26-47). This guide provides an in-depth technical overview of the mechanism of action of Motilin (26-47), focusing on its interaction with its receptor and the subsequent intracellular signaling cascades.

Motilin Receptor (MLNR)

The biological effects of motilin are mediated through its specific receptor, the motilin receptor (MLNR), formerly known as GPR38.[1] The MLNR is a class A G protein-coupled receptor (GPCR) consisting of 412 amino acids that form seven transmembrane domains.[2] This receptor is predominantly expressed on smooth muscle cells and enteric neurons within the gastrointestinal tract.[1][2] The N-terminal domain of the receptor is critical for ligand binding, while the C-terminal tail is involved in preventing enzymatic degradation and is implicated in receptor desensitization and internalization.[2][3]

Quantitative Data: Receptor Binding and Functional Potency

The interaction of Motilin (26-47) with its receptor and its functional potency have been characterized in various in vitro systems. The following table summarizes key quantitative data from studies using different cell lines and tissues.

| Parameter | Value | Cell Line / Tissue | Reference |

| Ki | 2.3 nM | Chinese hamster ovary (CHO) cell line | [4][5][6] |

| EC50 (Calcium Mobilization) | 0.3 nM | Chinese hamster ovary (CHO) cell line | [4][5][6] |

| EC50 (Calcium Mobilization) | 1.5 ± 0.4 nM | Not specified | [4][7] |

| IC50 (Receptor Binding) | 0.7 ± 0.2 nM | Smooth muscle cells | [4][6][8] |

| EC50 (Contraction) | 1.0 ± 0.2 nM | Not specified | [4][8] |

| EC50 (Enteric Cholinergic Activity) | 33 nM | Human stomach | [5] |

Signaling Pathways

Upon binding of Motilin (26-47) to the MLNR, a conformational change is induced in the receptor, leading to the activation of heterotrimeric G proteins. The MLNR primarily couples to Gq/11 and G13 proteins to initiate downstream signaling cascades.[4][8]

Gq/11-Mediated Pathway

Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4][8] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[8]

The increase in cytosolic Ca2+ is a critical event in smooth muscle contraction. Calcium ions bind to calmodulin, and the resulting Ca2+-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II (MLC20), which enables the interaction between myosin and actin filaments, leading to muscle contraction.[8]

G13-Mediated Pathway

In addition to the Gq/11 pathway, Motilin (26-47) also activates G13, which stimulates the RhoA/Rho-kinase pathway.[8] Rho-kinase contributes to smooth muscle contraction through a calcium-sensitizing mechanism. It phosphorylates and inactivates myosin light-chain phosphatase (MLCP), the enzyme responsible for dephosphorylating MLC20. Inhibition of MLCP leads to a sustained state of MLC20 phosphorylation and, consequently, a more prolonged contraction.[8][10] Rho-kinase can also phosphorylate CPI-17, an endogenous inhibitor of MLCP, further enhancing the inhibition of the phosphatase.[8]

The dual activation of Gq/11 and G13 pathways results in a biphasic contractile response: an initial, rapid peak contraction driven by the Ca2+-dependent activation of MLCK, followed by a sustained contraction maintained by the Rho-kinase-mediated inhibition of MLCP.[4][8]

References

- 1. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

- 2. reprocell.com [reprocell.com]

- 3. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Motilin (human, porcine) | CAS:52906-92-0 | Endogenous peptide regulator of gastrointestinal motility | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

The Biological Function of Motilin (Human, Porcine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motilin, a 22-amino acid peptide hormone, is a key regulator of gastrointestinal motility, primarily during the interdigestive state. The amino acid sequence of motilin is identical in humans and pigs, making porcine motilin a relevant model for studying its physiological effects. This technical guide provides an in-depth overview of the biological functions of motilin, focusing on its receptor binding, signaling pathways, and effects on smooth muscle contraction. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the field of gastroenterology and drug development.

Introduction

Discovered in the porcine duodenal mucosa, motilin is a potent hormonal regulator of the Migrating Motor Complex (MMC), a distinct pattern of gastrointestinal motility that occurs during fasting.[1] The MMC is crucial for clearing undigested food and cellular debris from the stomach and small intestine, preparing the tract for the next meal. The primary physiological functions of motilin include stimulating gastric and intestinal smooth muscle contraction, promoting gastric emptying, and influencing the release of other gastrointestinal hormones.[1][2] Its receptor, a G protein-coupled receptor (GPCR) known as GPR38 or the motilin receptor (MLN-R), is the primary target for its biological actions.[3]

Quantitative Data on Motilin Biological Activity

The biological activity of motilin has been quantified through various in vitro assays, primarily focusing on its binding affinity to its receptor and its potency in inducing smooth muscle contraction.

| Parameter | Value | Cell/Tissue Type | Reference |

| Receptor Binding Affinity (Ki) | 2.3 nM | Chinese Hamster Ovary (CHO) cells expressing motilin receptor | MedChemExpress |

| Receptor Binding Affinity (IC50) | 0.7 ± 0.2 nM | Smooth muscle cells | [4] |

| Effective Concentration (EC50) for Contraction | 1.0 ± 0.2 nM | Gut smooth muscle | [4] |

| Effective Concentration (EC50) for Contraction | 0.3 nM | Chinese Hamster Ovary (CHO) cells expressing motilin receptor | MedChemExpress |

| Effective Concentration (EC50) for Cholinergic Activity | 33 nM | Human stomach | [5] |

| Effective Concentration (EC50) for Receptor Binding | 11 nM | Human motilin receptor | [5] |

Signaling Pathways

Motilin exerts its effects by activating a well-defined intracellular signaling cascade upon binding to its receptor on smooth muscle cells. The primary pathway involves the Gq alpha subunit of the G protein.

Activation of the motilin receptor leads to the dissociation of the Gq alpha subunit, which in turn activates phospholipase C (PLC).[1][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4][7] The resulting increase in intracellular Ca2+ concentration is a critical event that, along with DAG-mediated activation of Protein Kinase C (PKC), leads to the phosphorylation of myosin light chain (MLC20) and subsequent smooth muscle contraction.[4]

Motilin Signaling Pathway Diagram

References

- 1. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. keio.elsevierpure.com [keio.elsevierpure.com]

- 3. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Effect of motilin on contractile activity of isolated smooth muscle of stomach] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of motilin on intracellular free calcium in cultured smooth muscle cells from the antrum of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Motilin Peptide Fragments

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and characterization of motilin and its peptide fragments. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the structure-function relationships, experimental methodologies, and signaling pathways associated with this important gastrointestinal hormone.

Discovery and Initial Characterization of Motilin

The journey of motilin began in the early 1970s, spearheaded by the pioneering work of J.C. Brown and colleagues. Their research was initiated by the observation that introducing an alkaline solution into the duodenum of dogs triggered strong gastric contractions.[1] This led to the hypothesis that a hormonal substance was being released from the duodenal mucosa to stimulate this motor activity.[1]

The research team successfully isolated a 22-amino acid polypeptide as a by-product during the purification of secretin on carboxymethyl cellulose.[1] Due to its potent effect on gastric motility, they aptly named this newly discovered peptide "motilin".[1] The primary amino acid sequence of porcine motilin was determined to be: Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln .[1]

Motilin is secreted by endocrine cells, known as Mo cells, which are abundant in the crypts of the upper small intestine, particularly the duodenum and jejunum.[2] It is released in a cyclical pattern during the inter-digestive state, approximately every 90-120 minutes, and is a primary regulator of the Migrating Motor Complex (MMC).[2] This "housekeeper of the gut" function helps to clear undigested material from the stomach and small intestine, preparing the gastrointestinal tract for the next meal.[2]

Motilin Peptide Fragments and Structure-Activity Relationships

Following the discovery of motilin, research efforts were directed towards understanding which parts of the 22-amino acid structure were responsible for its biological activity. This led to the synthesis and characterization of numerous motilin peptide fragments, revealing critical insights into its structure-function relationship.

It was established that the biological activity of motilin is predominantly determined by its N-terminal region.[3][4] Studies have shown that the N-terminal fragment (1-7) represents the minimal basic unit required for both receptor binding and biological activity.[1] Key residues within this region, specifically the aromatic rings of Phenylalanine-1 (Phe1) and Tyrosine-7 (Tyr7), along with the aliphatic side chains of Valine-2 (Val2) and Isoleucine-4 (Ile4), are crucial for inducing a contractile response.[4]

Conversely, removal of even the first few amino acids from the N-terminus results in a dramatic loss of potency. Fragments lacking the initial amino acids, such as motilin (2-22) and (3-22), were found to be over 1,000 times less potent than the full native molecule.[3] Similarly, eliminating the N-terminal pentapeptide (residues 1-5) reduced the peptide's activity to 1/250th of the whole molecule.[3]

The C-terminal region (residues 10-22) is believed to form an α-helix that helps to stabilize the interaction between the N-terminal domain and the motilin receptor, but it contributes little to the receptor binding affinity or in vitro activity on its own.[1]

Quantitative Data on Motilin Analogues and Fragments

The following table summarizes the available quantitative data for various motilin analogues and fragments, providing a basis for comparison of their biological activities.

| Peptide/Compound | Description | Activity Type | Value | Assay System |

| Motilin (human, porcine) | Endogenous Ligand | Ki | 2.3 nM | CHO cells expressing human motilin receptor |

| Motilin (human, porcine) | Endogenous Ligand | EC50 | 0.3 nM | CHO cells expressing human motilin receptor |

| Motilin | Endogenous Ligand | EC50 | 9.1 x 10-8 M | Dog Left Gastric Artery (LGA) rings |

| [Leu13]-Motilin | Synthetic Agonist | Agonist | - | Motilin Receptor |

| [Nle13]-Motilin | Synthetic Agonist | Agonist | - | Motilin Receptor |

| Atilmotin (OHM 11638) | Synthetic Agonist (analogue of Motilin 1-14) | pKd | 8.94 | Motilin Receptor |

| MA-2029 | Small Molecule Antagonist | IC50 | 4.9 nM | Motilin Receptor |

| MA-2029 | Small Molecule Antagonist | pA2 | 9.2 | Human Motilin Receptor |

| GM-109 | Peptide Antagonist | pA2 | 7.2 - 7.5 | Rabbit Motilin Receptor |

| Motilin (6-22) | N-terminally truncated fragment | Relative Potency | ~1/250 of full peptide | In vitro contraction of rabbit duodenal muscle |

Data compiled from multiple sources.[3][5][6][7][8]

Experimental Protocols

The characterization of motilin and its fragments has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the field.

Peptide Synthesis and Purification

The synthesis of motilin fragments and analogues is typically performed using solid-phase peptide synthesis (SPPS).

-

Resin Preparation : The synthesis begins with a solid support resin (e.g., Wang or Rink amide resin) which is swelled in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Coupling : The C-terminal amino acid, protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group on its alpha-amino group, is coupled to the resin.

-

Deprotection : The Fmoc group is removed using a solution of piperidine in DMF to expose the free amine for the next coupling step.

-

Iterative Coupling and Deprotection : Subsequent Fmoc-protected amino acids are added sequentially, with coupling reagents like HBTU/HOBt, until the desired peptide sequence is assembled.

-

Cleavage and Deprotection : Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

-

Purification : The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Verification : The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

In Vitro Smooth Muscle Contraction Assay

This bioassay is a cornerstone for assessing the biological activity of motilin and its analogues.[9]

-

Tissue Preparation : A segment of rabbit duodenum is excised and placed in Krebs-Ringer bicarbonate solution. The longitudinal muscle layer is carefully stripped away to isolate the circular smooth muscle.

-

Mounting : The muscle strip is mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Equilibration : The tissue is allowed to equilibrate under a resting tension for a period of 60-90 minutes.

-

Compound Addition : A cumulative concentration-response curve is generated by adding increasing concentrations of the test peptide (e.g., motilin fragment) to the organ bath at set intervals.

-

Data Recording : The contractile force generated by the muscle strip is recorded continuously. The response is typically measured as the peak tension developed above the baseline.

-

Analysis : The data is plotted as contractile force versus peptide concentration, and an EC50 value (the concentration that produces 50% of the maximal response) is calculated.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of motilin fragments for the motilin receptor.[1]

-

Membrane Preparation : A tissue source rich in motilin receptors, such as the rabbit gastric antrum, is homogenized in a buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

-

Binding Reaction : The membrane preparation is incubated with a radiolabeled motilin ligand (e.g., 125I-motilin) and varying concentrations of the unlabeled competitor peptide (the motilin fragment being tested).

-

Incubation : The reaction is incubated at a specific temperature for a set time to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand : The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

-

Quantification : The amount of radioactivity trapped on the filter is quantified using a gamma counter.

-

Data Analysis : The data is used to generate a competition binding curve. The IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which reflects the affinity of the competitor for the receptor, can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Motilin's Molecular and Experimental World

Motilin Receptor Signaling Pathway

Motilin exerts its effects by binding to the motilin receptor (MLN-R), a G protein-coupled receptor (GPCR).[10] The primary signaling cascade involves the Gq/11 family of G proteins.[2][5]

References

- 1. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Related Videos - Structure-activity relationships of gastrointestinal hormones: motilin, GIP, and [27-TYR]CCK-PZ [visualize.jove.com]

- 4. Structure-activity study of intact porcine motilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. motilin receptor | Motilin receptor | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. [Effect of motilin on contractile activity of isolated smooth muscle of stomach] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reprocell.com [reprocell.com]

An In-depth Technical Guide to Motilin (26-47) Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Motilin (26-47) with its receptor. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations of the core signaling pathways.

Introduction to Motilin and its Receptor

Motilin is a 22-amino acid peptide hormone primarily known for its role in regulating gastrointestinal motility.[1] The motilin receptor (MTLR), a Class A G protein-coupled receptor (GPCR), mediates the physiological effects of motilin.[1][2][3] The interaction between motilin and its receptor initiates a cascade of intracellular events, predominantly through the Gαq signaling pathway, leading to smooth muscle contraction.[4][5] Understanding the binding affinity and kinetics of ligands like Motilin (26-47) to the motilin receptor is crucial for the development of novel prokinetic agents and other therapeutics targeting gastrointestinal disorders.

Motilin (26-47) Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a measure of the strength of their interaction. It is typically quantified by parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50). The following tables summarize the reported binding and functional potency values for motilin and related ligands.

| Ligand | Cell Line/Tissue | Assay Type | Parameter | Value (nM) | Reference |

| Motilin (26-47) | Chinese Hamster Ovary (CHO) | Binding Assay | Ki | 2.3 | MedChemExpress |

| Motilin (26-47) | Chinese Hamster Ovary (CHO) | Functional Assay | EC50 | 0.3 | MedChemExpress |

| Motilin | Smooth Muscle Cells | Binding Assay | IC50 | 0.7 ± 0.2 | [4] |

| Motilin | Smooth Muscle Cells | Contraction Assay | EC50 | 1.0 ± 0.2 | [4] |

| Motilin | Guinea Pig Gastric Smooth Muscle Cells | Contraction Assay | ED50 | 1 | [6] |

Table 1: Binding Affinity and Functional Potency of Motilin and its Analogs. This table provides a summary of the key quantitative data on the interaction of motilin with its receptor in various experimental systems.

Motilin Receptor Signaling Pathways

Activation of the motilin receptor by an agonist like Motilin (26-47) initiates a series of intracellular signaling events that ultimately lead to a physiological response, such as smooth muscle contraction. The primary signaling cascade involves the activation of the Gαq protein, followed by downstream pathways including the RhoA/Rho kinase pathway.

Gαq Signaling Pathway

Upon ligand binding, the motilin receptor undergoes a conformational change that activates the heterotrimeric G protein Gαq. Activated Gαq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC).

References

- 1. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reprocell.com [reprocell.com]

- 4. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Motilin receptors on isolated gastric smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Comparative Analysis of the Endogenous Functions of Human and Porcine Motilin

An in-depth technical guide for researchers, scientists, and drug development professionals.

Executive Summary

Motilin is a 22-amino acid polypeptide hormone that plays a significant role in regulating gastrointestinal motility. Originally isolated from the porcine intestine, its function has been most extensively studied in humans and other mammals like dogs and rabbits. A critical point of comparison is that human and porcine motilin share an identical amino acid sequence.[1][2] Consequently, their intrinsic biological activities are the same. The observed functional differences arise not from the ligand itself, but from species-specific expression and response of the motilin receptor (MLN-R) and its downstream pathways. This guide provides a detailed comparison of motilin's function, presents quantitative data, outlines key experimental protocols for its study, and visualizes its signaling pathways.

Note on Motilin Fragments: The user query specified an interest in "Motilin (26-47)". It is important to clarify that the biologically active form of motilin is a 22-amino acid peptide.[1][3] The nomenclature "(26-47)" may be erroneous or refer to a non-standard fragment not commonly described in the literature. This document will focus on the well-characterized 22-amino acid motilin peptide.

Molecular and Functional Comparison

Human and porcine motilin are identical in their primary structure, which dictates their function at the molecular level.[1][2] Both act as endogenous ligands for the motilin receptor, a G protein-coupled receptor (GPCR) also known as GPR38.[4][5]

Data Presentation: Amino Acid Sequence and Properties

| Property | Human Motilin | Porcine Motilin | Citation |

| Amino Acid Sequence | F-V-P-I-F-T-Y-G-E-L-Q-R-M-Q-E-K-E-R-N-K-G-Q | F-V-P-I-F-T-Y-G-E-L-Q-R-M-Q-E-K-E-R-N-K-G-Q | [1][2] |

| Molecular Weight | 2699.07 Da | 2699.07 Da | |

| Number of Amino Acids | 22 | 22 | [1][3] |

Data Presentation: Comparative Biological Activity and Receptor Binding

While the molecules are identical, the physiological responses they elicit can differ between species. The primary role of motilin is the initiation of the migrating motor complex (MMC), a pattern of electromechanical activity in the gut that occurs during fasting to sweep undigested material toward the colon.[6]

| Parameter | Human | Porcine | Citation |

| Primary Function | Induces Phase III of the Migrating Motor Complex (MMC) in the stomach and small intestine. | Role in GI motility is not well understood; in vitro studies suggest it does not cause contraction of GI strips. | [2] |

| Receptor Binding (Kd) | 3.6 ± 1.6 nM (porcine motilin on human antrum receptors) | Data not readily available. | [7] |

| Receptor Binding (Bmax) | 77 ± 9 fmol/mg protein (porcine motilin on human antrum receptors) | Data not readily available. | [7] |

| EC50 for Smooth Muscle Contraction | 1.0 ± 0.2 nM | Not established; motilin does not consistently induce contraction in porcine GI strips in vitro. | [8][9] |

| Signaling Pathway | Gαq and Gα13-mediated PLC activation, leading to increased intracellular Ca2+ and RhoA-dependent pathways. | Assumed to be similar if functional receptors are present. | [8][9] |

Signaling Pathways

Upon binding to its receptor on gastrointestinal smooth muscle cells or enteric neurons, motilin initiates a complex signaling cascade. This process is biphasic, involving an initial peak contraction followed by a sustained contraction.

-

Initial Contraction: Motilin binding to the MLN-R activates the Gαq subunit of the G-protein.[8][10] This stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol. The resulting increase in intracellular Ca2+ activates calmodulin, which in turn activates Myosin Light Chain Kinase (MLCK). MLCK phosphorylates the myosin light chain (MLC20), leading to smooth muscle contraction.[8][9]

-

Sustained Contraction: The sustained phase is dependent on both Gαq and Gα13 activation of the RhoA pathway.[8] This involves two downstream effectors:

-

Protein Kinase C (PKC): Activated by DAG, PKC phosphorylates and inhibits Myosin Phosphatase Target Subunit 1 (MYPT1) via CPI-17, an inhibitory protein.

-

Rho Kinase: Activated by RhoA, Rho kinase directly phosphorylates and inhibits MYPT1.

-

The inhibition of Myosin Light Chain Phosphatase (MLCP) prevents the dephosphorylation of MLC20, leading to a sustained contractile state.[8][9]

-

Mandatory Visualization: Motilin Signaling Pathway

Caption: Motilin receptor activation leads to a biphasic smooth muscle contraction.

Experimental Protocols

The study of motilin function relies on a set of established methodologies to quantify its concentration, assess its biological activity, and characterize its receptor interactions.

Radioimmunoassay (RIA) for Motilin Quantification

This technique is used to measure the concentration of motilin in biological samples like plasma or serum.

Methodology:

-

Antibody Coating: A specific concentration of anti-motilin antibody (often raised in guinea pigs against porcine motilin) is added to assay tubes.[11][12]

-

Sample/Standard Addition: Known concentrations of unlabeled motilin (standards) or the unknown samples are pipetted into the tubes.

-

Tracer Addition: A fixed amount of radiolabeled motilin (e.g., 125I-motilin) is added to all tubes. This labeled motilin competes with any unlabeled motilin for the limited antibody binding sites.[11]

-

Incubation: The mixture is incubated (e.g., overnight at 4°C) to allow competitive binding to reach equilibrium.[13]

-

Separation: A precipitating reagent (e.g., a second antibody and polyethylene glycol) is added to separate the antibody-bound motilin from the free motilin.[12]

-

Counting: After centrifugation, the radioactivity of the precipitate (the bound fraction) is measured using a gamma counter.[12]

-

Calculation: A standard curve is generated by plotting the radioactivity of the standards against their known concentrations. The concentration of motilin in the unknown samples is then interpolated from this curve.[12]

Mandatory Visualization: RIA Workflow

Caption: Standard workflow for quantifying motilin via Radioimmunoassay (RIA).

In Vitro Smooth Muscle Contraction Assay

This assay directly measures the physiological effect of motilin on gastrointestinal smooth muscle.

Methodology:

-

Tissue Preparation: Smooth muscle strips are dissected from the desired gastrointestinal region (e.g., human antrum, rabbit duodenum). Alternatively, single smooth muscle cells can be isolated (dispersed) through enzymatic digestion.[14][15]

-

Mounting: Muscle strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 / 5% CO2. The strips are connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension until spontaneous contractions stabilize.

-

Motilin Application: Motilin (human or porcine) is added to the organ bath in a cumulative, concentration-dependent manner.[14][16]

-

Data Recording: The contractile force generated by the muscle strip is recorded continuously. The response is typically measured as the increase in tension (in grams or millinewtons) above the baseline.

-

Analysis: A dose-response curve is constructed to determine key parameters like the EC50 (the concentration that produces 50% of the maximal response).[15]

Mandatory Visualization: Smooth Muscle Contraction Assay Workflow

Caption: Workflow for assessing motilin-induced GI smooth muscle contraction.

Conclusion for Drug Development

The identical nature of human and porcine motilin simplifies aspects of preclinical research, as porcine motilin can be used in human systems with the expectation of identical molecular interactions. However, the significant species-dependent differences in physiological response are a critical consideration. While motilin was discovered in pigs, the lack of a clear, potent contractile response in porcine GI tissue in vitro suggests that pigs may not be a suitable model for studying the prokinetic effects of motilin receptor agonists intended for human use.[2] In contrast, human and rabbit tissues show robust responses.[7] Therefore, drug development professionals should prioritize human tissue assays and select animal models (e.g., rabbit, dog) known to have a functional motilin system that mirrors human physiology for in vivo studies. The development of transgenic mice expressing the human motilin receptor also offers a promising, albeit artificial, small animal model for screening compounds.[17]

References

- 1. innopep.com [innopep.com]

- 2. Regulation of Gastrointestinal Motility by Motilin and Ghrelin in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

- 5. reprocell.com [reprocell.com]

- 6. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Comparison of motilin binding to crude homogenates of human and canine gastrointestinal smooth muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Radioimmunoassay for motilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. [Effect of motilin on contractile activity of isolated smooth muscle of stomach] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. [Signal transduction pathway for antral smooth muscle cell contraction induced by motilin and gastrin in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of the gastric motility response to human motilin and erythromycin in human motilin receptor-expressing transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of Human and Porcine Motilin (26-47)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structural and functional characteristics of Motilin (26-47), the active 22-amino acid peptide hormone identical in both humans and pigs. As a key regulator of gastrointestinal motility, understanding its structure is paramount for the development of novel prokinetic agents.

Physicochemical and Structural Properties

Motilin (26-47) is a peptide cleaved from the precursor protein promotilin[1]. Its primary sequence is highly conserved across several mammalian species[2][3]. The human and porcine sequences are identical, simplifying cross-species research and development.

Table 1: Physicochemical Properties of Human/Porcine Motilin (26-47)

| Property | Value | Source |

| Amino Acid Sequence | Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln | [4] |

| Molecular Formula | C₁₂₀H₁₈₈N₃₄O₃₅S | [5] |

| Molecular Weight (Computed) | 2699.1 g/mol | [5] |

| UniProt ID (Promotilin) | P12872 | [1] |

While a crystal structure of the free peptide is not available, its conformation in a membrane-mimetic environment has been elucidated using NMR spectroscopy. In the presence of sodium dodecyl sulfate (SDS) micelles, porcine motilin adopts a defined structure comprising a reverse γ-turn and a type II β-turn at the N-terminus, a central α-helical region, and an extended C-terminus[6]. This suggests that interaction with the cell membrane is crucial for establishing its biologically active conformation. The hydrophobic N-terminus appears to embed within the micelle's interior, while the amphiphilic α-helix is positioned at the surface[6].

Table 2: Receptor Binding and Functional Potency Data

| Parameter | Value | Cell Line / System | Source |

| Kᵢ | 2.3 nM | Chinese Hamster Ovary (CHO) cells | [4][7][8] |

| EC₅₀ (Intracellular Ca²⁺) | 0.3 nM | Chinese Hamster Ovary (CHO) cells | [4][7][8] |

| EC₅₀ (Contraction) | 1.0 ± 0.2 nM | Gut smooth muscle | [4][8] |

| IC₅₀ (Binding Affinity) | 0.7 ± 0.2 nM | Smooth muscle cells | [4][8] |

Signaling Pathways and Mechanism of Action

Motilin exerts its effects by binding to the motilin receptor (MLN-R), a G protein-coupled receptor (GPCR) also known as GPR38[2][9]. This receptor is predominantly located on smooth muscle cells and enteric neurons in the gastric antrum and proximal duodenum[2][10].

Upon binding, the motilin receptor selectively activates Gαq and Gα₁₃ proteins[4][8]. This initiates a downstream signaling cascade involving the hydrolysis of phosphoinositide, leading to the generation of inositol 1,4,5-trisphosphate (IP₃). IP₃ subsequently triggers the release of calcium (Ca²⁺) from intracellular stores, elevating cytosolic Ca²⁺ levels and causing smooth muscle contraction[4][8]. This mechanism is central to motilin's role in stimulating the migrating motor complex (MMC), particularly the powerful Phase III contractions that function as the gut's "housekeeper" between meals[2][7].

Beyond direct muscle cell activation, motilin also modulates enteric nervous system activity. It can stimulate the release of serotonin (5-HT) from enterochromaffin cells and acetylcholine (ACh) from enteric neurons, which further enhances gastrointestinal contractility[2].

Key Experimental Protocols

The structural and functional analysis of motilin (26-47) employs a range of sophisticated techniques. The following sections detail the methodologies for three critical experimental approaches.

This protocol, adapted from studies on porcine motilin, is designed to determine the peptide's three-dimensional structure in a membrane-like environment, which is crucial for its biological activity[6].

-

Sample Preparation :

-

Synthesize and purify motilin peptide to >95% purity.

-

Prepare a solution of sodium dodecyl sulfate (SDS) micelles (e.g., 300 mM) in an appropriate buffer (e.g., 90% H₂O/10% D₂O) to mimic a membrane environment.

-

Dissolve the motilin peptide in the SDS micelle solution to a final concentration suitable for NMR (e.g., 1-2 mM).

-

-

NMR Data Acquisition :

-

Acquire a suite of 1H NMR experiments at a controlled temperature (e.g., 28 °C) on a high-field spectrometer (≥600 MHz).

-

Required experiments include:

-

Total Correlation Spectroscopy (TOCSY) for spin system identification.

-

Nuclear Overhauser Effect Spectroscopy (NOESY) to measure inter-proton distances (<5 Å).

-

Rotating-frame Overhauser Effect Spectroscopy (ROESY) for protons with correlation times near the zero-crossing of the NOE.

-

-

Measure ³J(HNα) coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle constraints.

-

-

Structure Calculation and Refinement :

-

Assign all proton resonances using the TOCSY and NOESY spectra.

-

Convert NOESY cross-peak volumes into distance restraints.

-

Use software like CYANA or XPLOR-NIH to perform structure calculations based on restrained molecular dynamics.

-

Generate an ensemble of low-energy structures that satisfy the experimental restraints.

-

Analyze the final ensemble to describe the secondary structure elements (helices, turns, etc.).

-

This method is used to quantify the binding affinity of motilin and its analogs to the motilin receptor, as described in studies on human antrum tissue[10].

-

Membrane Preparation :

-

Homogenize tissue samples (e.g., human gastric antrum) in a cold buffer.

-

Perform differential centrifugation to isolate a membrane-rich fraction (microsomal and mitochondrial pellets).

-

Resuspend the final pellet in a binding buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Radiolabeling :

-

Iodinate the motilin peptide (e.g., Porcine Mot-(1-22)) using the Chloramine-T method with ¹²⁵I.

-

Purify the ¹²⁵I-labeled motilin using High-Performance Liquid Chromatography (HPLC).

-

Determine the radiospecific activity of the purified ligand.

-

-

Binding Assay :

-

Set up assay tubes containing:

-

Partially purified membrane extracts.

-

A fixed concentration of ¹²⁵I-labeled motilin.

-

Increasing concentrations of unlabeled "cold" motilin (for competition binding) or test compounds.

-

Binding buffer (e.g., 50 mM Tris⋅HCl, 10 mM MgCl₂, 2% BSA).

-

-

Incubate the mixture at a set temperature and duration (e.g., 30°C for 60 min) to reach equilibrium.

-

To determine non-specific binding, include tubes with a large excess of unlabeled motilin.

-

-

Data Analysis :

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with cold washing buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the inhibition constant (Kᵢ) or the concentration that inhibits 50% of binding (IC₅₀).

-

This protocol outlines a modern, highly sensitive method for quantifying endogenous motilin secretion from cellular models like human duodenal organoids[11][12].

-

Sample Collection and Preparation :

-

Culture human duodenal organoids and stimulate with test reagents (e.g., bile acids, free fatty acids) for a defined period (e.g., 1 hour at 37°C)[11].

-

Collect the culture supernatant and centrifuge to remove cellular debris.

-

Add a known quantity of a stable isotope-labeled motilin peptide to each sample to serve as an internal standard for accurate quantification[11].

-

-

Peptide Extraction :

-

Perform solid-phase extraction (SPE) to concentrate the peptides and remove interfering substances like salts and proteins.

-

Wash the SPE cartridge to remove impurities.

-

Elute the bound peptides with an appropriate solvent (e.g., high organic content with acid).

-

Dry the eluted sample completely (e.g., via vacuum centrifugation).

-

-

LC-MS/MS Analysis :

-

Reconstitute the dried peptide extract in a mobile phase suitable for liquid chromatography (LC).

-

Inject the sample into an LC system coupled to a tandem mass spectrometer.

-

Separate the peptides based on hydrophobicity using a reversed-phase column (e.g., C18).

-

Ionize the eluting peptides using electrospray ionization (ESI).

-

Analyze the peptides in the mass spectrometer using a method like multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both the endogenous motilin and the isotope-labeled standard are monitored.

-

-

Data Quantification :

-

Integrate the peak areas from the extracted ion chromatograms for both the endogenous peptide and the internal standard.

-

Calculate the ratio of the endogenous motilin peak area to the internal standard peak area.

-

Determine the absolute concentration of motilin in the original sample by comparing this ratio to a standard curve.

-

References

- 1. uniprot.org [uniprot.org]

- 2. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

- 3. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Motilin (human, porcine) | CAS:52906-92-0 | Endogenous peptide regulator of gastrointestinal motility | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Motilin (26-47), human, porcine | C120H188N34O35S | CID 16129683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Stimulation of motilin secretion by bile, free fatty acids, and acidification in human duodenal organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Species-Specific Activity of Motilin (26-47): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Motilin, a 22-amino acid peptide hormone, plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC). The biological activity of motilin and its fragments is known to be highly species-dependent. This technical guide focuses on the activity of the motilin fragment (26-47), providing a comprehensive overview of its known activity across different species, detailing experimental methodologies, and illustrating the associated signaling pathways. While quantitative data for the full-length motilin peptide is more abundant, this guide consolidates the available information for the 26-47 fragment, highlighting areas for future research.

Introduction to Motilin and its Fragments

Motilin is primarily synthesized and secreted by endocrine M cells in the mucosa of the upper small intestine. Its primary physiological role is the induction of phase III contractions of the MMC, a cyclical pattern of motility in the fasting state that cleanses the gut of residual food and secretions.[1][2] Structure-function studies have revealed that different regions of the motilin peptide are responsible for its biological activity.[1] The focus of this guide, the C-terminal fragment Motilin (26-47), has been identified as an endogenous ligand for the motilin receptor, though its physiological significance and species-specific activity are less characterized than the full-length peptide.

Species-Specific Activity of Motilin (26-47)

The actions of motilin are markedly different across various animal species. A functional motilin system is notably absent in rodents such as rats, mice, and guinea pigs, where the genes for motilin and its receptor are considered pseudogenes.[1] Conversely, motilin is active in a range of mammals including humans, dogs, rabbits, and pigs, as well as in avian species like chickens.[1][3]

Quantitative Data on Motilin (26-47) Activity

Quantitative data for the specific activity of the Motilin (26-47) fragment is limited. The most definitive data comes from studies using a Chinese hamster ovary (CHO) cell line stably expressing the human motilin receptor. In this system, human and porcine Motilin (26-47) have been shown to be potent endogenous ligands.

| Species/Cell Line | Peptide Fragment | Assay Type | Quantitative Metric | Value | Reference |

| Chinese Hamster Ovary (CHO) | Motilin (26-47), human, porcine | Radioligand Binding Assay | Ki | 2.3 nM | [2] |

| Chinese Hamster Ovary (CHO) | This compound | Functional Assay (Calcium Mobilization) | EC50 | 0.3 nM | [2] |

Table 1: Summary of Quantitative Data for Motilin (26-47) Activity.

Experimental Protocols

The determination of Motilin (26-47) activity relies on established in vitro methodologies, primarily radioligand binding assays and functional assays measuring smooth muscle contraction.

Radioligand Binding Assay

This method is used to determine the binding affinity (Ki) of a ligand for its receptor.

Protocol Outline:

-

Membrane Preparation:

-

Culture CHO cells stably expressing the human motilin receptor.

-

Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare a crude membrane fraction by centrifugation.

-

Resuspend the membrane pellet in a binding buffer.

-

-

Binding Reaction:

-

Incubate the cell membranes with a known concentration of a radiolabeled motilin analog (e.g., 125I-Motilin) and varying concentrations of the unlabeled competitor ligand (Motilin 26-47).

-

Incubations are typically carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

-

-

Separation and Detection:

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the competitor ligand.

-

Calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting competition curve.

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Smooth Muscle Contraction Assay

This functional assay measures the ability of a ligand to induce contraction in isolated smooth muscle tissues.

Protocol Outline:

-

Tissue Preparation:

-

Isolate smooth muscle strips from the gastrointestinal tract (e.g., rabbit duodenum or dog antrum) of the species of interest.

-

Mount the tissue strips in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

-

Contraction Measurement:

-

Connect one end of the muscle strip to a fixed point and the other to an isometric force transducer to record changes in tension.

-

Allow the tissue to equilibrate under a slight resting tension.

-

-

Experimental Procedure:

-

Add cumulative concentrations of Motilin (26-47) to the organ bath.

-

Record the contractile response at each concentration until a maximal response is achieved.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by a standard agonist (e.g., acetylcholine or potassium chloride).

-

Plot the concentration-response curve and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

-

Signaling Pathways and Visualizations

The motilin receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq and G13 pathways to induce smooth muscle contraction.[7]

Motilin Receptor Signaling Pathway

Upon binding of Motilin (26-47), the motilin receptor activates the Gq and G13 alpha subunits.

-

Gq Pathway: The activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent muscle contraction.

-

G13 Pathway: The activated Gα13 subunit activates RhoA, which in turn activates Rho-kinase. Rho-kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby promoting a sustained contractile state.

Caption: Motilin receptor signaling pathway leading to smooth muscle contraction.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the affinity of Motilin (26-47) for its receptor.

References

- 1. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchmap.jp [researchmap.jp]

- 4. Frontiers | Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility [frontiersin.org]

- 5. Mechanism of the excitatory action of motilin on isolated rabbit intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of Endothelial Motilin Receptor and Its Signal Transduction Pathway in Motilin-Induced Left Gastric Artery Relaxation in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In vivo Administration of Motilin (26-47)

Introduction

Motilin is a 22-amino acid polypeptide hormone synthesized and secreted by enterochromaffin cells in the mucosa of the upper small intestine. It plays a crucial role in regulating gastrointestinal (GI) motility, particularly in initiating the interdigestive migrating motor complex (MMC) or migrating myoelectric complex (MMC). The MMC is a pattern of "housekeeping" contractions that sweep the stomach and small intestine clear of undigested material during the fasted state. The peptide fragment Motilin (26-47) is an endogenous ligand for the motilin receptor (MLN-R), also known as GPR38. Understanding the in vivo effects of Motilin (26-47) is critical for developing prokinetic agents to treat motility disorders such as gastroparesis and for studying the mechanisms of hunger and satiety.

Challenges in Animal Models

A significant consideration for in vivo studies is the choice of animal model. Rodents, such as mice and rats, are generally unsuitable for studying motilin function as the genes for both motilin and its receptor have undergone pseudonymization, rendering them non-functional. However, some conflicting studies have reported motilin activity in certain rodent strains, suggesting potential genetic variability. Consequently, dogs, rabbits, and the house musk shrew (Suncus murinus) are more appropriate and widely used models for investigating the physiological effects of motilin.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the pharmacological profile of Motilin and its administration in in vivo models.

Table 1: Pharmacological Profile of Motilin (26-47) and Related Ligands

| Ligand | Parameter | Value | Cell/Tissue Type | Reference |

|---|---|---|---|---|

| Motilin (26-47), human, porcine | Kᵢ | 2.3 nM | Chinese hamster ovary (CHO) cells | |

| This compound | EC₅₀ | 0.3 nM | Chinese hamster ovary (CHO) cells | |

| Motilin | IC₅₀ | 0.7 ± 0.2 nM | Smooth muscle cells | |

| Motilin | EC₅₀ | 1.0 ± 0.2 nM | Smooth muscle cells (Contraction) | |

| MA-2029 (Antagonist) | IC₅₀ | 4.9 nM | Motilin Receptor |

| [Bpa¹,Ile¹³]motilin (Agonist) | EC₅₀ | 1.5 ± 0.4 nM | Motilin Receptor (Ca²⁺ increase) | |

Table 2: Summary of In Vivo Administration of Motilin and Agonists in Animal Models

| Animal Model | Compound | Dosage | Administration Route | Key Observed Effects | Reference |

|---|---|---|---|---|---|

| Dog | Motilin (exogenous) | Not specified | Intravenous | Initiated premature phase III contractions of the MMC. | |

| Dog | Rabbit antimotilin serum | Not specified | Immunoneutralization | Suppressed spontaneous phase III contractions. | |

| Rabbit | MA-2029 (Antagonist) | 0.3, 1, 3 mg/kg | Oral | Dose-dependently inhibited motilin-induced intestinal contractions. | |

| Suncus murinus | Motilin (exogenous) | Not specified | Not specified | Evoked phase III-like contractions and promoted food intake. | |

| Yangtze Sturgeon | Motilin-NH₂ | 3, 30, 90 ng/g BW | Intraperitoneal | Significantly promoted food intake. | |

| Human | Erythromycin (Agonist) | 0.5 - 1 mg/kg | Intravenous | Induces phase III-like peristalsis. |

| Human | Erythromycin (Agonist) | 3 mg/kg | Intravenous | Promotes rapid gastric emptying. | |

Experimental Protocols

Protocol 1: Induction of Interdigestive Migrating Motor Complex (MMC) in a Canine Model

This protocol is based on methodologies used in foundational studies of motilin's effect on GI motility in dogs.

-

Animal Model: Adult male beagle dogs, weighing 10-15 kg.

-

Animal Preparation:

-

Dogs are fasted overnight (18-24 hours) with free access to water to ensure they are in an interdigestive state.

-

For chronic studies, surgically implant strain gauge transducers or manometry catheters on the gastric antrum, duodenum, and jejunum to record contractile activity. Allow for a 2-week recovery period post-surgery.

-

On the day of the experiment, place the conscious, trained dog in a Pavlov stand to minimize stress.

-

Insert an intravenous catheter into a peripheral vein (e.g., cephalic vein) for infusion.

-

-

Compound Administration:

-

Dissolve porcine or canine Motilin (26-47) in a sterile saline solution (0.9% NaCl) to the desired concentration.

-

Administer Motilin (26-47) as a continuous intravenous infusion. A typical starting dose, based on historical studies with full-length motilin, would be in the range of 0.1 - 1.0 µg/kg/hr.

-

The infusion should be administered during phase I (motor quiescence) of the MMC to observe the induction of a premature phase III.

-

-

Data Collection and Analysis:

-

Continuously record motor activity from the implanted transducers/catheters for at least 2-3 hours before, during, and after the motilin infusion.

-

Simultaneously, collect blood samples at regular intervals (e.g., every 15 minutes) to measure plasma motilin concentrations via radioimmunoassay (RIA) or ELISA.

-

Analyze the motility tracings to identify the phases of the MMC. Quantify the frequency, amplitude, and duration of contractions.

-

The primary endpoint is the initiation of a premature phase III activity front in the stomach that propagates down the small intestine, which should correlate with the exogenous motilin administration.

-

Protocol 2: Assessment of Orexigenic Effects in the House Musk Shrew (Suncus murinus)

This protocol is adapted from studies investigating the role of motilin in stimulating food intake.

-

Animal Model: Adult male Suncus murinus, weighing 50-80 g.

-

Animal Preparation:

-

Surgically implant a force transducer on the gastric antrum to monitor motility and allow for a 1-week recovery.

-

House animals individually and acclimate them to the experimental conditions.

-

Fast the animals for 18-24 hours before the experiment, with free access to water.

-

-

Compound Administration:

-

Dissolve Motilin (26-47) in sterile saline.

-

Administer the peptide via intraperitoneal (IP) or subcutaneous (SC) injection. A dose range of 10-100 µg/kg can be used as a starting point.

-

-

Data Collection and Analysis:

-

Simultaneously monitor gastric contractions and feeding behavior.

-

Immediately after injection, provide a pre-weighed amount of standard chow.

-

Record food intake by weighing the remaining food at specific time points (e.g., 30, 60, and 120 minutes post-injection).

-

Continuously record gastric motility throughout the feeding period.

-

The primary outcome is a significant increase in cumulative food intake in the motilin-treated group compared to a vehicle-treated control group.

-

Correlate the onset of feeding with the presence of gastric phase III-like contractions induced by the motilin injection.

-

Signaling Pathways and Workflows

Motilin Receptor Signaling in Smooth Muscle

Motilin initiates smooth muscle contraction through a well-defined signaling cascade. Upon binding to its G protein-coupled receptor (GPCR), it activates both Gαq and Gα13 proteins. Gαq stimulates Phospholipase C (PLC), leading to the production of Inositol trisphosphate (IP₃), which triggers the release of intracellular Ca²⁺, causing an initial, rapid contraction. Sustained contraction is mediated through a RhoA-dependent pathway, involving Rho kinase and Protein Kinase C (PKC).

Caption: Motilin receptor signaling cascade in gastrointestinal smooth muscle cells.

Systemic Mechanisms of Motilin Action

In vivo, motilin's prokinetic effects are mediated through three primary pathways: (i) direct action on smooth muscle cells, (ii) stimulation of enteric neurons to release acetylcholine (ACh), and (iii) activation of a vago-vagal reflex. The vagal pathway involves the release of serotonin (5-HT), which acts on 5-HT₃ receptors on vagal afferent nerves.

Caption: The three primary pathways of motilin-induced gastrointestinal motility.

General Experimental Workflow

A typical in vivo study investigating Motilin (26-47) follows a structured workflow, from initial planning and animal model selection to final data interpretation. This ensures robust and reproducible results.

Caption: A generalized workflow for in vivo studies of Motilin (26-47).

How to dissolve and prepare Motilin (26-47) for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and experimental use of Motilin (26-47), a C-terminal fragment of the motilin peptide. This document is intended to guide researchers in pharmacology, gastroenterology, and metabolic research.

Product Information and Storage

Chemical Properties of Motilin (26-47)

| Property | Value | Reference |

| Molecular Formula | C₁₂₀H₁₈₈N₃₄O₃₅S | [1] |

| Molecular Weight | 2699.07 g/mol | [1] |

| Sequence | Phe-Val-Pro-Ile-Phe-Thr-Tyr-Gly-Glu-Leu-Gln-Arg-Met-Gln-Glu-Lys-Glu-Arg-Asn-Lys-Gly-Gln | [1] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 52906-92-0 | [1] |

Solubility and Storage

| Solvent | Solubility | Notes |

| DMSO | 50 mg/mL (18.52 mM) | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1][2] |

Storage Conditions

| Form | Storage Temperature | Shelf Life |

| Powder | -80°C | 2 years |

| -20°C | 1 year | |

| Stock Solution (in DMSO) | -80°C | 6 months |

| -20°C | 1 month |

Store in a sealed container, away from moisture. For stock solutions, aliquot to avoid repeated freeze-thaw cycles.[1][2]

Mechanism of Action and Signaling Pathway

Motilin (26-47) is an agonist of the motilin receptor (MTLR), a G protein-coupled receptor (GPCR).[1] The motilin receptor is coupled to the Gαq subunit.[3] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[4] This increase in cytosolic Ca²⁺ is a key event in mediating the physiological effects of motilin, such as smooth muscle contraction.[4][5]

References

- 1. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Motilin Comparative Study: Structure, Distribution, Receptors, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Motilin receptors on isolated gastric smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Calcium Mobilization Assay Using Motilin (26-47) in CHO Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

The motilin receptor (MTLR), a G-protein coupled receptor (GPCR), is a key regulator of gastrointestinal motility. Its activation, primarily in the stomach and intestines, triggers a signaling cascade that leads to smooth muscle contraction. The endogenous ligand for this receptor is motilin, a 22-amino acid peptide. Motilin (26-47) is a C-terminal fragment of human motilin. While the initial user request referred to Motilin (26-47) in the context of an antagonist assay, publicly available data indicates that it acts as a motilin receptor agonist , stimulating the receptor to initiate a cellular response. In Chinese Hamster Ovary (CHO) cells expressing the motilin receptor, Motilin (26-47) has been shown to be an endogenous ligand with a Ki of 2.3 nM and an EC50 of 0.3 nM.[1] This document provides detailed protocols and application notes for characterizing the agonistic activity of Motilin (26-47) and screening for potential antagonists of the motilin receptor using a calcium mobilization assay in CHO cells.

This assay measures the transient increase in intracellular calcium concentration ([Ca2+]i) that occurs upon GPCR activation. CHO cells stably expressing the human motilin receptor are a common model system for this purpose. The assay is readily adaptable for high-throughput screening (HTS) and is a valuable tool in drug discovery for identifying and characterizing novel motilin receptor modulators.

Data Presentation

The following table summarizes the pharmacological data for Motilin (26-47) in a CHO cell line expressing the motilin receptor. This data is essential for designing and interpreting calcium mobilization experiments.

| Compound | Target | Cell Line | Assay Type | Parameter | Value |

| Motilin (26-47), human, porcine | Motilin Receptor | CHO | Binding Assay | Ki | 2.3 nM |

| This compound | Motilin Receptor | CHO | Calcium Mobilization | EC50 | 0.3 nM |

Signaling Pathway

The motilin receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[2][3] Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium, which can be detected by a calcium-sensitive fluorescent dye.[3][4]

Experimental Protocols

This section details the methodology for conducting a calcium mobilization assay to assess both agonist and antagonist activity at the motilin receptor in CHO cells. The protocol is optimized for use with a fluorescence imaging plate reader (FLIPR) or a FlexStation.

Materials and Reagents

-

Cells: CHO-K1 cells stably expressing the human motilin receptor (e.g., from Eurofins Discovery, GenScript).

-

Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Assay Plates: Black-wall, clear-bottom 96- or 384-well microplates.

-

Calcium Assay Kit: FLIPR Calcium 4, 5, or 6 Assay Kit (Molecular Devices) or equivalent, containing a calcium-sensitive dye (e.g., Fluo-4 AM) and a quencher.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid: (if required for the cell line to prevent dye leakage).

-

Compounds:

-

Agonist: Motilin (26-47)

-

Reference Agonist: Full-length Motilin or Erythromycin

-

Reference Antagonist: (if available, for antagonist assay validation)

-

Test Compounds: For screening campaigns.

-

Experimental Workflow Diagram

The general workflow for a calcium mobilization assay involves cell plating, dye loading, compound addition, and signal detection. For an antagonist assay, a pre-incubation step with the test compound is included.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural basis for motilin and erythromycin recognition by motilin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of motilin on intracellular free calcium in cultured smooth muscle cells from the antrum of neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Suncus murinus as an Animal Model for Motilin Research

Introduction

The house musk shrew, Suncus murinus, has emerged as a valuable and physiologically relevant animal model for studying the motilin peptide family. Unlike rodents, where the genes for both motilin and its receptor exist only as pseudogenes, Suncus murinus possesses a functional motilin system that closely resembles that of humans and dogs.[1][2] This makes it an ideal small laboratory animal for investigating the complex roles of motilin in gastrointestinal (GI) motility, food intake, and gastric acid secretion. This document provides detailed application notes and experimental protocols for utilizing Suncus murinus in motilin-related research. While the majority of the research to date has utilized the full-length 22-amino acid motilin peptide, the methodologies described herein provide a foundational framework for investigating the physiological effects of specific motilin fragments, such as Motilin (26-47).

Suncus murinus exhibits a migrating motor complex (MMC) with distinct phases, similar to humans, and responds to exogenous motilin administration with robust and reproducible physiological effects.[3][4] The availability of cloned suncus motilin and its receptor facilitates detailed molecular and pharmacological studies.[5]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the effects of motilin in Suncus murinus.

Table 1: In Vivo Effects of Motilin on Gastrointestinal Motility

| Parameter | Motilin Dose | Route of Administration | Observed Effect | Reference |

| Gastric Phase III Contractions | 100 - 300 ng/kg (bolus) | Intravenous (IV) | Induction of strong, clustered gastric contractions. | [3] |

| Gastric Phase III Contractions | 10 - 100 ng/kg/min (infusion) | Intravenous (IV) | Dose-dependent increase in the motility index. | [3] |

| Food Intake | 10 µg/kg | Intravenous (IV) | Stimulation of food intake during phase I of MMC. | [1] |

| Inhibition of Motilin-induced Contractions | 1.65 µg/kg/min Somatostatin (infusion) + 300 ng/kg Motilin (bolus) | Intravenous (IV) | Significant decrease in motilin-induced contractions (89% decrease in motility index). | [6] |

| Inhibition of Motilin-induced Contractions | 10 ng/kg/min Octreotide (infusion) + 300 ng/kg Motilin (bolus) | Intravenous (IV) | Inhibition of motilin-induced contractions. | [6] |

Table 2: In Vitro Effects of Motilin on Gastric Contractions

| Parameter | Motilin Concentration | Preparation | Observed Effect | Reference |

| Gastric Contraction | 10⁻⁹ to 10⁻⁷ M | Whole stomach organ bath | Concentration-dependent gastric contraction. | [4] |

| Inhibition of Motilin-induced Contractions | 10⁻¹⁰ and 10⁻⁹ M Somatostatin + 10⁻⁹ M Motilin | Whole stomach organ bath | Significant inhibition of motilin-induced contractions. | [6][7] |

| Inhibition of Motilin-induced Contractions | 10⁻⁹ M Somatostatin + 10⁻⁸ M Motilin | Whole stomach organ bath | 21% decrease in motilin-induced contractions. | [6] |

Table 3: Effects of Motilin on Gastric Acid Secretion

| Parameter | Motilin Dose | Route of Administration | Observed Effect | Reference |

| Gastric Acid Output | 0.1, 1.0, and 10 µg/kg (bolus) | Intravenous (IV) | Dose-dependent stimulation of gastric acid output. | [8][9] |

| Additive Effect with Ghrelin | 1 µg/kg Motilin + 1 µg/kg Ghrelin (bolus) | Intravenous (IV) | Significant stimulation of gastric acid secretion compared to either peptide alone. | [9] |

Experimental Protocols

Protocol 1: In Vivo Measurement of Gastrointestinal Motility

This protocol describes the surgical implantation of strain gauge transducers for the long-term recording of GI contractions in conscious, free-moving Suncus murinus.

Materials:

-

Adult male Suncus murinus (10-30 weeks of age)

-

Strain gauge transducers

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Data acquisition system

Procedure:

-

Anesthetize the animal.

-

Perform a midline laparotomy to expose the stomach and duodenum.

-

Suture the strain gauge transducers to the serosal surface of the gastric body and duodenum in the direction of the circular muscle.

-

Route the lead wires subcutaneously to the dorsal side of the neck and exteriorize them.

-

Close the abdominal incision.

-

Allow the animal to recover for at least one week post-surgery.

-

For recording, connect the lead wires to a data acquisition system.

-